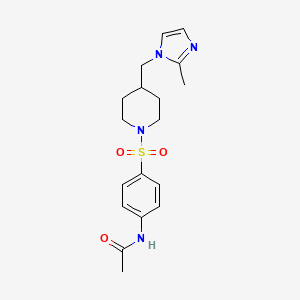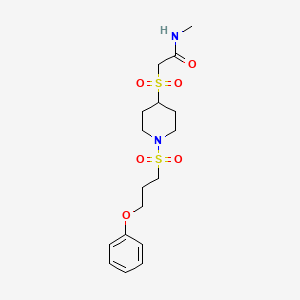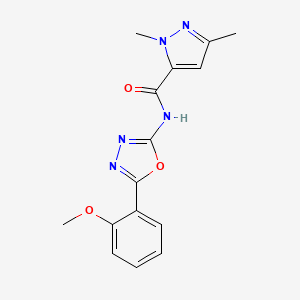
N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The molecule “N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide” is a complex organic compound. It contains several functional groups including a methoxyphenyl group, an oxadiazole ring, a dimethylpyrazole ring, and a carboxamide group. These functional groups suggest that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the appropriate precursors for the methoxyphenyl, oxadiazole, and pyrazole components. The exact synthetic route would depend on the desired final product and the available starting materials .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple rings (oxadiazole and pyrazole) suggests a rigid and possibly planar structure. The methoxyphenyl and carboxamide groups could introduce additional complexity and asymmetry .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the oxadiazole ring is a heterocycle that can participate in various reactions. The carboxamide group could be hydrolyzed under certain conditions, and the methoxy group could undergo reactions typical of ethers .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of various functional groups would all influence properties like solubility, melting point, and stability .Aplicaciones Científicas De Investigación
- Organic Synthesis Isocyanates are known for their reactivity with various functional groups to form urethane linkages. This compound could serve as a building block in the synthesis of complex organic molecules, such as pharmaceuticals or functional materials.
- Polymer Chemistry Although direct information about this compound’s suitability for polymer synthesis is scarce, its tert-butyl and methoxy groups could influence the properties of resulting polymers.
- Computational studies or in vitro experiments may shed light on its potential as a receptor modulator .
- Urea Synthesis Precursor A patent mentions its use as a precursor in urea synthesis, which could be relevant in industrial processes.
Receptor Modulation
5-tert-Butyl-2-methoxyphenyl isocyanate Extended N-Arylsulfonylindoles as 5-HT6 Receptor Modulators 5-Tert-butyl-2-methoxyphenylboronic acid
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Mode of Action
It is likely that the compound interacts with its targets in a way that alters their normal function, leading to changes in cellular processes . The compound’s interaction with its targets could involve binding to specific sites on the targets, inhibiting their activity, or modulating their function in some other way .
Biochemical Pathways
The compound may affect various biochemical pathways. The specific pathways and their downstream effects are currently unknown. It is possible that the compound could influence pathways related to cell growth, cell death, or other cellular functions .
Pharmacokinetics
These properties can significantly impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects could include changes in cell growth, cell death, or other cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. These factors could include the pH of the environment, the presence of other molecules or drugs, and the specific characteristics of the target cells .
Propiedades
IUPAC Name |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c1-9-8-11(20(2)19-9)13(21)16-15-18-17-14(23-15)10-6-4-5-7-12(10)22-3/h4-8H,1-3H3,(H,16,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFQLHAXHVIXBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

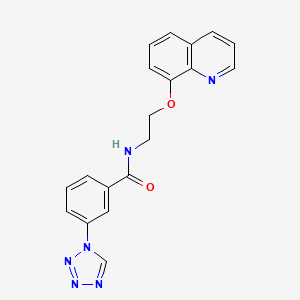
![2-(3-fluorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2415975.png)
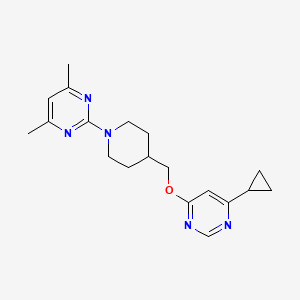
![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2415978.png)

![5-(2,3-dihydro-1H-inden-5-yl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2415980.png)
![1-[1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2415982.png)
![(2S)-4-methylsulfanyl-2-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]butanoic acid](/img/structure/B2415984.png)
![2-[(E)-2-(4-chlorophenyl)ethenyl]-1H-benzimidazole](/img/structure/B2415985.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrazol-1-yl)propanamide](/img/structure/B2415987.png)
![Ethyl 2-[2-(3-fluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2415988.png)
